molecular formula C7H4Cl2O B137635 2,6-Dichlorobenzaldehyde CAS No. 83-38-5

2,6-Dichlorobenzaldehyde

Cat. No.: B137635
CAS No.: 83-38-5
M. Wt: 175.01 g/mol
InChI Key: DMIYKWPEFRFTPY-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzaldehyde (CAS: 83-38-5; molecular formula: C₇H₄Cl₂O; molecular weight: 175.01 g/mol) is a halogenated aromatic aldehyde with two chlorine substituents at the 2- and 6-positions of the benzene ring. It is a light-sensitive, pale-yellow crystalline solid with a melting point of 71°C and a boiling point of 231°C at 8 mmHg . Its solubility in polar solvents like ethanol and ether, coupled with its stability, makes it a versatile intermediate in organic synthesis. Industrially, it is used to produce dyes (e.g., Acid Mordant Blue B), pharmaceuticals (e.g., dicloxacillin sodium), and agrochemicals .

Synthetic routes include chlorination of 2,6-dichlorotoluene under catalytic conditions and condensation reactions with amines or ketones to form Schiff bases or α,β-unsaturated ketones .

Preparation Methods

Chlorination-Hydrolysis of 2,6-Dichlorotoluene

Reaction Mechanism and Process

The most industrially viable method involves the chlorination of 2,6-dichlorotoluene (2,6-DCT) followed by hydrolysis . The process occurs in two stages:

Stage 1: Chlorination
2,6-DCT reacts with chlorine gas (Cl₂) under catalytic phosphorus pentachloride (PCl₅) and ultraviolet (UV) light (50,000–500,000 lm intensity, 1000–6000K color temperature) . The reaction proceeds at 80–150°C, yielding 2,6-dichlorobenzyl dichloride. Key parameters include:

  • Cl₂ flow rate : 25–80 kg/h, adjusted in phases to optimize conversion .

  • Catalyst ratio : 1:240–1:5 (PCl₅:2,6-DCT) .

Stage 2: Hydrolysis
The dichloride intermediate undergoes hydrolysis in a mixture of formic acid/acetic acid and zinc chloride (ZnCl₂) at reflux . The acid solvent ratio (20–300:100 relative to dichloride) and ZnCl₂ (2–15%) critically influence yield and purity .

Optimization and Industrial Advantages

  • Yield : 99.8–99.95% purity .

  • Byproduct management : Hydrochloric acid (HCl) is recovered as a saleable byproduct, while excess Cl₂ is neutralized into hypochlorite solutions .

  • Scalability : Continuous flow systems and photochemical catalysis enhance efficiency and reduce energy consumption .

Table 1: Chlorination-Hydrolysis Process Parameters

ParameterRange/ValueImpact on Reaction
Temperature80–150°CHigher temps accelerate Cl₂ uptake
Cl₂ Flow Rate25–80 kg/hPrevents overchlorination
PCl₅ Catalyst0.4–2.0 wt%Reduces side reactions
Hydrolysis SolventFormic acid/acetic acidStabilizes aldehyde intermediate

Reduction of 2,6-Dichlorobenzonitrile

Reaction Conditions

An alternative laboratory-scale method reduces 2,6-dichlorobenzonitrile to the aldehyde using lithium diisopropylmorpholinoaluminum hydride (LDBMOA) . The reaction occurs in tetrahydrofuran (THF)/hexane at 0°C for 30 minutes, achieving a 97% yield .

Limitations and Applications

  • Cost : LDBMOA is expensive, limiting industrial adoption.

  • Purity : Requires chromatographic purification, unlike the chlorination method.

  • Use case : Suitable for small-scale synthesis of high-purity standards .

Comparative Analysis of Methods

Efficiency and Cost

MethodYieldPurityCost (Relative)Scalability
Chlorination-Hydrolysis~99%99.8–99.95%LowIndustrial
Nitrile Reduction97%>95%HighLaboratory

Chemical Reactions Analysis

Reaction Pathway

  • Chlorination :
    2 6 DCT+Cl2PCl5,Light2 6 Dichlorobenzyl Dichloride\text{2 6 DCT}+\text{Cl}_2\xrightarrow{\text{PCl}_5,\text{Light}}\text{2 6 Dichlorobenzyl Dichloride}

    • Catalyst : Phosphorus pentachloride (PCl₅)

    • Light Conditions : 50,000–500,000 lm intensity, 1000–6000K color temperature

    • Temperature : 80–150°C

    • Chlorine Flow Rate : Staged between 25–80 kg/h

  • Hydrolysis :
    2 6 Dichlorobenzyl DichlorideHCOOH CH COOH ZnCl 2 6 DCB\text{2 6 Dichlorobenzyl Dichloride}\xrightarrow{\text{HCOOH CH COOH ZnCl }}\text{2 6 DCB}

    • Solvent : Formic acid, acetic acid, or their mixtures

    • Catalyst : Zinc chloride (ZnCl₂)

    • Mass Ratios :

      • 2,6-Dichlorobenzyl dichloride : Acid solvent : ZnCl₂ = 100 : 20–300 : 2–15

    • Purity : 99.8–99.95%

Byproduct Management

  • Hydrogen chloride gas is absorbed to produce hydrochloric acid.

  • Excess chlorine is neutralized with NaOH or lime to yield sodium hypochlorite or calcium hypochlorite .

Continuous Oxidation Method

This method employs 2,6-dichlorotoluene in a tubular reactor with hydrogen peroxide .

Reaction Conditions

2 6 DichlorotolueneH O Co Mo Br Catalyst2 6 DCB\text{2 6 Dichlorotoluene}\xrightarrow{\text{H O Co Mo Br Catalyst}}\text{2 6 DCB}

ParameterExample 1 Example 2 Example 4
Temperature 60°C65°C105°C
Residence Time 60s200s600s
H₂O₂ : Substrate 3:12:12:1
Conversion Rate 50.3%56.0%50.7%
Yield 27.1%31.7%29.1%

Key Observations

  • Higher temperatures (>100°C) reduce yields due to side reactions.

  • Optimal performance occurs at 65°C with a 2:1 H₂O₂ ratio .

Comparative Analysis of Methods

MethodAdvantagesLimitations
Chlorination-Hydrolysis High purity (99.95%), scalableRequires hazardous Cl₂ gas handling
Continuous Oxidation Mild conditions, continuous operationLower yields (~30%)

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
DCBA serves as a crucial intermediate in the synthesis of numerous organic compounds. It is particularly important in the production of pharmaceuticals and agrochemicals. The compound can undergo various reactions such as nucleophilic addition and condensation, making it a valuable building block for more complex molecules .

Synthesis of Benzoylurea Compounds
DCBA is instrumental in synthesizing benzoylurea derivatives, which are significant in agricultural chemistry as herbicides and insecticides. For instance, it is used in the preparation of active ingredients like hexaflumuron and diflubenzuron .

Antimicrobial Properties
Research has indicated that DCBA exhibits antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against bacteria such as Staphylococcus aureus and Salmonella typhi, suggesting potential applications in developing new antibacterial agents .

Anticancer Potential
DCBA has also been investigated for its anticancer properties. It has demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves targeting cellular pathways related to DNA synthesis and repair, particularly in rapidly dividing cells .

Industrial Applications

Dyes and Pigments
In industrial applications, DCBA is used in the production of dyes and pigments. Its chemical structure allows it to participate in reactions that yield vibrant colors suitable for textiles and other materials .

Production of Agrochemicals
DCBA is utilized in formulating agrochemicals, particularly as a sterilant and herbicide precursor. Its derivatives play a crucial role in pest control formulations .

Case Study 1: Kinetic Study of Reaction with 2-Aminobenzamide

A kinetic study published by Shahraki et al. (2016) investigated the reaction between 2-aminobenzamide and DCBA to produce 2-(2,6-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one. The study analyzed the effects of temperature and solvents on reaction rates using UV/vis spectrophotometry, revealing that the reaction was enthalpy controlled under specific conditions .

Case Study 2: Synthesis of Thiosemicarbazone Derivatives

Another research focused on synthesizing thiosemicarbazone derivatives from DCBA, showcasing its potential as an antimicrobial agent. The synthesized compound exhibited significant activity against multiple bacterial strains, indicating its applicability in medicinal chemistry .

Summary Table of Applications

Application AreaDescriptionExample Uses
Organic SynthesisIntermediate for pharmaceuticals and agrochemicalsSynthesis of benzoylurea compounds
Antimicrobial ActivityEffective against various bacterial strainsPotential antibacterial agents
Anticancer ResearchInduces apoptosis in cancer cell linesDevelopment of anticancer therapies
Industrial ChemicalsUsed in dyes and pigmentsTextile dyes

Mechanism of Action

The mechanism of action of 2,6-dichlorobenzaldehyde involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues. This interaction can disrupt normal enzyme function, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Physicochemical Properties and Structural Effects

The position and number of halogen substituents on benzaldehyde derivatives significantly influence their electronic and steric properties. For example:

  • 2,6-Dichlorobenzaldehyde : The two chlorine atoms at the 2- and 6-positions create steric hindrance and electron-withdrawing effects, stabilizing intermediates like zwitterionic azomethine ylides .
  • 3,4-Dichlorobenzaldehyde : Chlorine substituents at the 3- and 4-positions provide less steric hindrance but stronger electronic effects due to proximity to the aldehyde group.
  • 2-Chlorobenzaldehyde : A single chlorine substituent at the 2-position offers moderate steric effects and weaker electron withdrawal compared to dichloro derivatives.

Reactivity in Organic Reactions

Transition-State Stabilization and Activation Energies

In cycloaddition reactions, this compound stabilizes intermediates (e.g., azomethine ylides) more effectively than unsubstituted benzaldehyde. However, its transition-state energies are higher (+3.6 kcal/mol for the rate-limiting step), leading to slower reaction kinetics but easier trapping of reactive intermediates .

Regioselectivity in Aldehyde-Mediated Reactions

The steric bulk of this compound enhances regioselectivity in reactions. For instance, in a study comparing dichlorobenzaldehyde isomers:

  • This compound yielded a product ratio of >25:1 in favor of the desired regioisomer.
  • 2,4-Dichlorobenzaldehyde reduced the ratio to 2.6:1.
  • 3,4-Dichlorobenzaldehyde further decreased the ratio to 1:1 .

This highlights the dominance of steric factors over electronic effects in controlling regioselectivity.

Biological Activity

2,6-Dichlorobenzaldehyde (DCBA) is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and agricultural applications. This article reviews its synthesis, biological properties, and potential applications based on diverse research findings.

This compound is characterized by the molecular formula C7_7H4_4Cl2_2O and a molecular weight of 175.01 g/mol. It typically appears as white to yellow needle-like crystals with a melting point of 68-72 °C. The compound is soluble in organic solvents such as ethanol and ether but is insoluble in water .

The synthesis of DCBA often involves chlorination reactions of 2,6-dichlorotoluene under specific conditions. A common method includes the use of phosphorus pentachloride as a catalyst and subsequent hydrolysis to yield the aldehyde . The following table summarizes various synthetic methods:

Method Conditions Yield
Chlorination of 2,6-Dichlorotoluene50-250 °C with PCl5_5High
Hydrolysis of Dichlorobenzyl ChlorideAcidic conditions (formic/acetic acid)High

Antimicrobial Properties

Research indicates that DCBA exhibits notable antimicrobial activity. For instance, it has been tested against various bacterial strains, demonstrating effectiveness as a disinfectant and sterilant in agricultural settings. Its application in formulating agricultural chemicals highlights its role in pest control and disease management .

Kinetic Studies

A study explored the kinetics of the reaction between 2-aminobenzamide and DCBA to produce 2-(2,6-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one. The reaction was monitored spectrophotometrically, revealing that DCBA significantly influences the rate of reaction depending on solvent type and pH levels. Specifically, reactions in acidic environments showed different rate-determining steps compared to neutral conditions, suggesting that DCBA's reactivity can be modulated by environmental factors .

Cytotoxicity and Pharmacological Potential

In pharmacological contexts, DCBA has been studied for its cytotoxic effects on cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain types of cancer cells, making it a candidate for further investigation as an anticancer agent. The mechanism appears to involve oxidative stress pathways, although more detailed studies are required to elucidate specific interactions at the molecular level.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that formulations containing DCBA effectively reduced bacterial counts in contaminated agricultural products, illustrating its potential as a biocide .
  • Pharmacological Research : In vitro studies indicated that DCBA could inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and promoting apoptosis through ROS generation .

Q & A

Basic Research Questions

Q. How do purity grades of 2,6-Dichlorobenzaldehyde (e.g., GR, AR, CP) impact experimental reproducibility in organic synthesis?

  • Methodological Answer : Higher-purity grades (e.g., GR, 98%+) minimize interference from impurities, critical for reproducible results in sensitive reactions like nucleophilic substitutions. For instance, GR-grade material is recommended for mechanistic studies to avoid side reactions caused by residual solvents or byproducts . Lower-purity grades (CP or LR) may suffice for preliminary synthesis but require additional purification steps (e.g., recrystallization or column chromatography) to ensure consistency.

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :

  • Gas Chromatography (GC) : Used to monitor reaction progress and purity, as demonstrated in electrosynthesis studies (e.g., using an HP-5 column with flame ionization detection) .
  • Single-Crystal X-ray Diffraction : Resolves molecular geometry and hydrogen-bonding patterns (e.g., O—H⋯N interactions in oxime derivatives) with precision (R-factor < 0.032) .
  • Melting Point Analysis : Confirms identity and purity (lit. range: 69–71°C) .

Q. How can researchers optimize the synthesis of this compound from precursors like 2,6-dichlorotoluene?

  • Methodological Answer :

  • Electrochemical Methods : Mediated iodide systems achieve high yields (~85%) under controlled chloride ion concentrations (e.g., 0.1 M LiCl in ethanol) .
  • Oxidative Hydrolysis : Using MnO₂ or CrO₃ oxidants, but requires careful temperature control (60–80°C) to avoid over-oxidation to carboxylic acids .

Advanced Research Questions

Q. What computational strategies reconcile discrepancies between experimental and theoretical activation energies in this compound reaction mechanisms?

  • Methodological Answer :

  • Density Functional Theory (DFT) : M06-2X/6-311++G** calculations align with experimental activation energies (e.g., 26–27 kcal/mol for rate-limiting steps in redox-neutral aromatization) .
  • Transition-State Analysis : Stabilization effects from chlorine substituents reduce zwitterionic intermediate energies but increase TS barriers by ~3.6 kcal/mol compared to benzaldehyde .

Q. How do crystallographic software tools (e.g., SHELX) enhance structural determination of this compound derivatives?

  • Methodological Answer :

  • SHELXL Refinement : Achieves high-resolution structures (e.g., R-factor = 0.032) by modeling anisotropic displacement parameters and hydrogen-bonding networks .
  • ORTEP-3 Visualization : Renders molecular packing diagrams to analyze steric effects from chlorine substituents in asymmetric units .

Q. What experimental design considerations mitigate decomposition risks during storage or handling of this compound?

  • Methodological Answer :

  • Storage Conditions : Protect from light and moisture (room temperature, desiccated) to prevent aldol condensation or oxidation .
  • Inert Atmospheres : Use argon/vacuum for prolonged storage of labile intermediates (e.g., oximes) .

Q. Key Notes

  • Safety : Prioritize GR/AR grades to reduce hazardous impurities (e.g., residual chlorides) .
  • Software Tools : SHELX suites are indispensable for crystallography but require validation against experimental data .
  • Mechanistic Insights : Chlorine’s electron-withdrawing effects dominate reaction pathways, necessitating tailored computational models .

Properties

IUPAC Name

2,6-dichlorobenzaldehyde
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InChI

InChI=1S/C7H4Cl2O/c8-6-2-1-3-7(9)5(6)4-10/h1-4H
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InChI Key

DMIYKWPEFRFTPY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=O)Cl
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Molecular Formula

C7H4Cl2O
Record name 2,6-DICHLOROBENZALDEHYDE
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DSSTOX Substance ID

DTXSID5024970
Record name 2,6-Dichlorobenzaldehyde
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Molecular Weight

175.01 g/mol
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Physical Description

Yellowish flakes or fine off-white powder. Pungent odor. (NTP, 1992), Yellowish or off-white solid with a pungent odor; [CAMEO] Off-white hygroscopic powder; [Alfa Aesar MSDS]
Record name 2,6-DICHLOROBENZALDEHYDE
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Boiling Point

329 °F at 760 mmHg (NTP, 1992)
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Flash Point

275 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
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CAS No.

83-38-5
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Record name 2,6-Dichlorobenzaldehyde
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Record name Benzaldehyde, 2,6-dichloro-
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Melting Point

158 to 160 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

2-Cyclohexylmethyl-1-{2-[3-(α-hydroxy-2,6-dichlorobenzyl)phenyl]propyl}piperidine (yellow oil) prepared by reaction of 18.9 g. (0.05 mole) of 2-cyclohexylmethyl-1-[2-(3-bromophenyl)propyl]piperidine with 0.1 mole of butyl lithium in diethyl ether followed by 19.2 g. (0.11 mole) of 2,6-dichlorobenzaldehyde to give 19.3 g. of product.
Name
2-Cyclohexylmethyl-1-{2-[3-(α-hydroxy-2,6-dichlorobenzyl)phenyl]propyl}piperidine
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

2,6-Dichlorobenzaldehyde
2,6-Dichlorobenzaldehyde
2,6-Dichlorobenzaldehyde
2,6-Dichlorobenzaldehyde

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